molecular formula C17H21ClN4O2 B4693130 N-(3-chloro-2-methylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(3-chloro-2-methylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B4693130
M. Wt: 348.8 g/mol
InChI Key: IDTQLYCKDXIKGG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a chlorinated aromatic ring with a piperidine moiety and a tetrahydropyrimidine core, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-11-12(18)6-5-7-13(11)19-16(24)14-10-15(23)21-17(20-14)22-8-3-2-4-9-22/h5-7,14H,2-4,8-10H2,1H3,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTQLYCKDXIKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CC(=O)NC(=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chlorinated aromatic intermediate: This step involves the chlorination of 2-methylphenyl compounds using reagents such as thionyl chloride or phosphorus pentachloride.

    Construction of the tetrahydropyrimidine core: This can be achieved through cyclization reactions involving urea or thiourea derivatives under acidic or basic conditions.

    Introduction of the piperidine moiety: This step may involve nucleophilic substitution reactions where piperidine is introduced to the intermediate compound.

    Final coupling and purification: The final product is obtained through coupling reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in substituted products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

    Industrial Chemistry: The compound’s unique structure makes it a potential candidate for use in the synthesis of advanced materials or as a catalyst in chemical reactions.

    Chemical Biology: Researchers may use this compound to study the effects of structural modifications on biological activity and to develop new chemical probes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide can be compared with similar compounds, such as:

    N-(3-chloro-2-methylphenyl)-6-oxo-2-(morpholin-4-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide: This compound features a morpholine moiety instead of piperidine, which may result in different biological activity and chemical properties.

    N-(3-chloro-2-methylphenyl)-6-oxo-2-(pyrrolidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide: The presence of a pyrrolidine ring instead of piperidine can influence the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 2
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N-(3-chloro-2-methylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

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